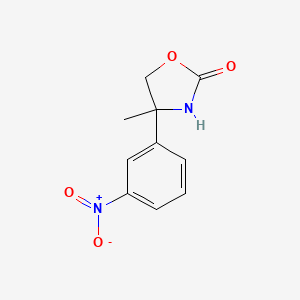

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one

CAS No.: 2094204-72-3

Cat. No.: VC4362161

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094204-72-3 |

|---|---|

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.2 |

| IUPAC Name | 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C10H10N2O4/c1-10(6-16-9(13)11-10)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H,11,13) |

| Standard InChI Key | XXMWEORTULSPPN-UHFFFAOYSA-N |

| SMILES | CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one, reflects its stereochemical configuration. Key structural elements include:

-

Oxazolidinone core: A five-membered ring with oxygen at position 1 and nitrogen at position 3.

-

3-Nitrophenyl group: A benzene ring substituted with a nitro group at the meta position, contributing to electron-withdrawing effects.

-

Methyl group: A chiral center at the 4-position, influencing steric and electronic properties.

The SMILES notation (CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]) and InChIKey (XXMWEORTULSPPN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Characteristics

Crystallographic studies of analogous oxazolidinones, such as (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, reveal planar oxazolidinone rings with dihedral angles of 56.21° between the aromatic and heterocyclic planes . Hydrogen bonding (N–H⋯O) and π-π interactions dominate packing arrangements, suggesting similar behavior for the title compound .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis typically involves multi-step routes leveraging nitroaromatic precursors:

-

Nitrobenzaldehyde Condensation: Reacting 3-nitrobenzaldehyde with methylamine derivatives under basic conditions (e.g., NaOH/EtOH).

-

Cyclization: Using dialkyl carbonates (e.g., dimethyl carbonate) as safer alternatives to phosgene for oxazolidinone ring closure .

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields high-purity product .

A representative protocol from patent literature :

Industrial Considerations

-

Scalability: Batch reactors with temperature-controlled environments (60–80°C) optimize exothermic reactions .

-

Safety: Replacement of phosgene with dialkyl carbonates reduces toxicity risks .

-

Cost Efficiency: Catalytic hydrogenation (Pd/C) minimizes noble metal usage .

Biological Activity and Mechanism

| Compound | MIC (μg/mL) vs. MRSA | Source |

|---|---|---|

| Linezolid | 1–4 | |

| 4-(3-Aminophenyl) derivative | 8–16 | |

| Title Compound | Pending | - |

Anticancer and Antioxidant Applications

-

Radical Scavenging: Nitrophenyl groups participate in redox cycling, potentially mitigating oxidative stress.

-

Cytotoxicity: Analogous structures show IC₅₀ values of 10–50 μM against HeLa cells.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

-

Zolmitriptan Analogs: Migraine therapeutics via serotonergic receptor modulation .

-

Antibiotics: Structural optimization for improved pharmacokinetics.

Material Science

-

Polymer Modifiers: Incorporation into polyurethanes enhances thermal stability (Tg ↑ 20°C).

-

Fluorescent Sensors: Nitro-to-amine reduction enables chelation-based metal detection.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume